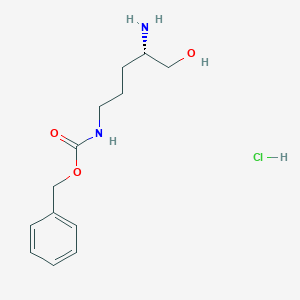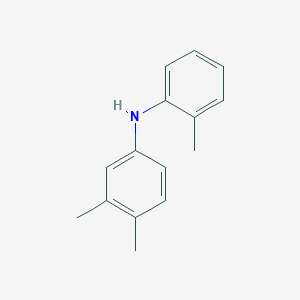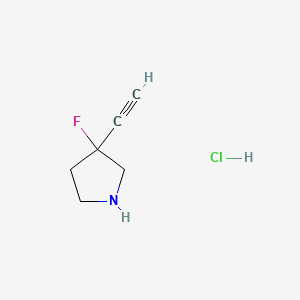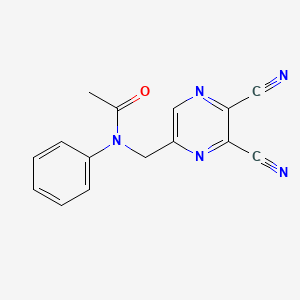
5'-Adenylic acid, N-(4-aminobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound is a derivative of purine, a fundamental component of nucleic acids, and is involved in numerous biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the purine base: This step involves the construction of the purine ring system, which can be achieved through various synthetic routes, including the use of formamide and other nitrogen-containing compounds.
Attachment of the aminobutyl group:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, which is then hydroxylated to introduce the necessary hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is involved in studies related to nucleic acids and their functions, as well as in the development of nucleotide analogs.
Industry: The compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules.
作用機序
The mechanism by which ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with various molecular targets and pathways. The compound can:
Inhibit enzymes: By mimicking natural substrates, it can inhibit enzymes involved in nucleic acid metabolism.
Interfere with DNA/RNA synthesis: The compound can be incorporated into nucleic acids, leading to disruptions in their synthesis and function.
Modulate signaling pathways: It can affect various cellular signaling pathways, influencing cell growth and proliferation.
類似化合物との比較
((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: can be compared with other similar compounds, such as:
Adenosine triphosphate (ATP): Both compounds contain a purine base and phosphate groups, but ATP has three phosphate groups and is a key energy carrier in cells.
Guanosine monophosphate (GMP): Similar to the compound , GMP contains a purine base and a phosphate group but differs in the specific structure of the purine base and the sugar moiety.
Cytidine monophosphate (CMP): CMP contains a pyrimidine base instead of a purine base, highlighting the structural diversity among nucleotide analogs.
The uniqueness of ((2R,3S,4R,5R)-5-(6-((4-Aminobutyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
特性
CAS番号 |
78261-65-1 |
|---|---|
分子式 |
C14H23N6O7P |
分子量 |
418.34 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N6O7P/c15-3-1-2-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(22)10(21)8(27-14)5-26-28(23,24)25/h6-8,10-11,14,21-22H,1-5,15H2,(H,16,17,18)(H2,23,24,25)/t8-,10-,11-,14-/m1/s1 |
InChIキー |
SNUAPXPJVSPGRN-IDTAVKCVSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCN |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)

![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)



